N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It has shown potent protection in animal acute seizure models, including the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz test in mice.
- AS-1 is a potential candidate for new anticonvulsant therapies in different types of human epilepsy .
N-Benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide: , is a hybrid compound with a broad-spectrum anticonvulsant activity.
Preparation Methods
- The synthetic route to AS-1 involves benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions. This yields hydroxy benzophenones, which can be further modified to obtain AS-1 .
Chemical Reactions Analysis
- AS-1 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include N-bromosuccinimide (NBS) for benzylic bromination .
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- AS-1 has potential applications in:
Chemistry: As a versatile building block for drug development.
Biology: For studying epilepsy mechanisms and drug resistance.
Medicine: As an anticonvulsant agent.
Industry: In drug discovery and development.
Mechanism of Action
- AS-1’s mechanism involves modulation of molecular targets and pathways related to epilepsy.
- Further studies are needed to elucidate specific targets.
Comparison with Similar Compounds
- AS-1’s uniqueness lies in its hybrid structure and broad-spectrum anticonvulsant activity.
- Similar compounds include other anticonvulsants and benzophenones.
Properties
Molecular Formula |
C21H21N3O2S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-benzyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-17(25)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,22,25) |
InChI Key |
NMQXLCQFHGBQDD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.